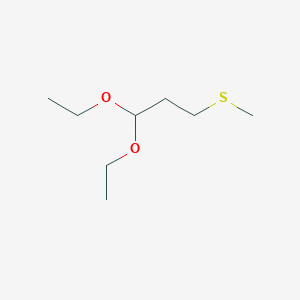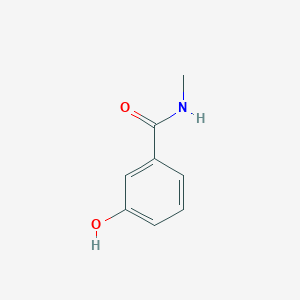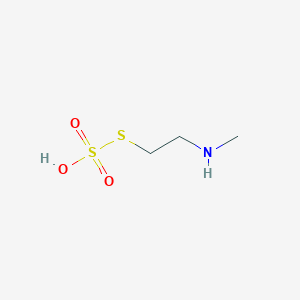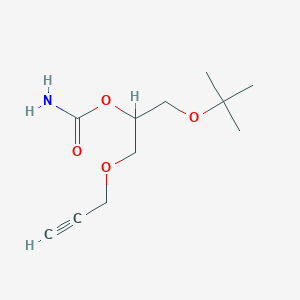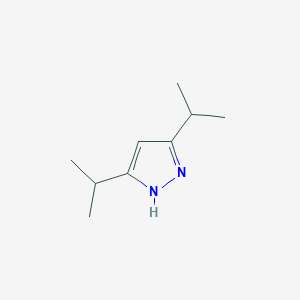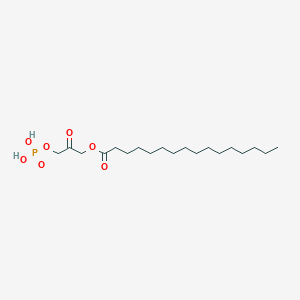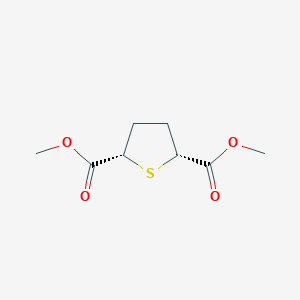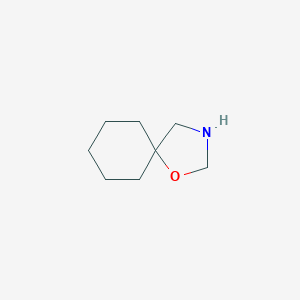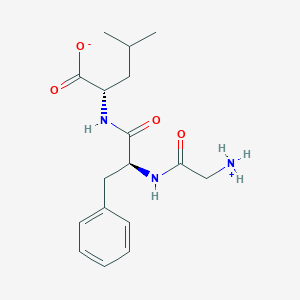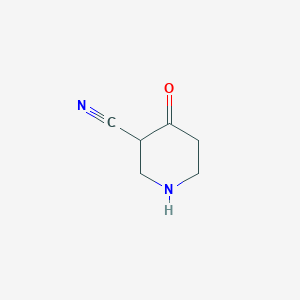![molecular formula C15H24N2O3 B091229 Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- CAS No. 19314-99-9](/img/structure/B91229.png)
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound used in scientific research for its unique properties. It is synthesized using specific methods and has various applications in the field of biochemistry and physiology. In
Wirkmechanismus
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' works by binding to specific sites on proteins. This binding can either activate or inhibit the protein's function. The binding of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' to proteins can be studied using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' vary depending on the protein it binds to. It can either activate or inhibit the protein's function. The binding of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' to proteins can also affect the protein's stability and conformation.
Vorteile Und Einschränkungen Für Laborexperimente
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes. This allows for the study of intracellular proteins. One limitation is that it may not be specific to a single protein and may bind to other proteins in the cell.
Zukünftige Richtungen
There are several future directions for the study of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' in scientific research. One direction is the study of its binding affinity to different proteins. Another direction is the study of its effect on the stability and conformation of proteins. Additionally, it can be used to study the structure-activity relationship of small molecules. Further research can also be done to optimize the synthesis method of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' for improved yield and purity.
Conclusion:
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound used in scientific research for its unique properties. It is synthesized using specific methods and has various applications in the field of biochemistry and physiology. Its mechanism of action involves binding to specific sites on proteins and can either activate or inhibit the protein's function. The biochemical and physiological effects of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' vary depending on the protein it binds to. It has advantages and limitations for lab experiments, and several future directions for research.
Synthesemethoden
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' can be synthesized using a specific method. The first step involves the reaction of propionyl chloride with aniline to form propionanilide. The next step involves the reaction of 2-hydroxy-3-(isopropylamino)propyl chloride with propionanilide to form Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-'.
Wissenschaftliche Forschungsanwendungen
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various scientific research applications. It is used as a tool to study the interaction between proteins and small molecules. It is also used to study the binding affinity of ligands to proteins. Additionally, it is used to study the structure-activity relationship of small molecules.
Eigenschaften
CAS-Nummer |
19314-99-9 |
|---|---|
Produktname |
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- |
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H24N2O3/c1-4-15(19)17-12-5-7-14(8-6-12)20-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
BPENFEPYBVXUII-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



